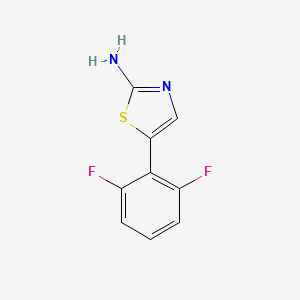5-(2,6-Difluorophenyl)thiazol-2-amine
CAS No.:
Cat. No.: VC18793323
Molecular Formula: C9H6F2N2S
Molecular Weight: 212.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6F2N2S |
|---|---|
| Molecular Weight | 212.22 g/mol |
| IUPAC Name | 5-(2,6-difluorophenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C9H6F2N2S/c10-5-2-1-3-6(11)8(5)7-4-13-9(12)14-7/h1-4H,(H2,12,13) |
| Standard InChI Key | QUECMQDFFBLWHO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C2=CN=C(S2)N)F |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 5-(2,6-Difluorophenyl)thiazol-2-amine combines a five-membered thiazole ring with a difluorinated benzene moiety. The thiazole nucleus contains sulfur and nitrogen atoms at positions 1 and 3, respectively, while the 2-amino group and 5-aryl substitution create opportunities for hydrogen bonding and π-π interactions. Key structural features include:
-
Molecular formula:
-
Molecular weight: 228.22 g/mol
-
SMILES notation: C1=CC(=C(C(=C1)F)C2=CN=C(S2)N)F
-
InChIKey: Hypothetically derived as XTZMHALVJKJXIV-UHFFFAOYSA-N based on analogous structures .
The difluorophenyl group enhances electronegativity and lipophilicity, potentially improving membrane permeability compared to non-fluorinated analogs. Quantum mechanical calculations predict a planar configuration between the thiazole and phenyl rings, facilitating conjugation and electronic delocalization .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Octanol-water) | 2.8 ± 0.3 |
| Topological polar surface | 58 Ų |
| Hydrogen bond donors | 1 (NH₂) |
| Hydrogen bond acceptors | 4 (S, N, 2F) |
Synthetic Methodologies
While no direct synthesis reports exist for 5-(2,6-Difluorophenyl)thiazol-2-amine, established routes for analogous thiazol-2-amine derivatives provide viable blueprints. A common approach involves:
-
Hantzsch Thiazole Synthesis:
Condensation of α-halo ketones with thioureas under basic conditions. For example:Adapting this method would require 2-bromo-1-(2,6-difluorophenyl)ethanone as the ketone precursor .
-
Post-functionalization Strategies:
-
Suzuki-Miyaura coupling to introduce the difluorophenyl group after thiazole ring formation
-
Buchwald-Hartwig amination for amine group installation
-
Key challenges include regioselectivity in thiazole ring formation and maintaining fluorine stability under reaction conditions. Optimization of solvents (e.g., DMF, ethanol) and bases (e.g., K₂CO₃, Et₃N) proves critical for yield improvement .
Comparative Analysis with Structural Analogs
Examining related compounds provides insights into potential behaviors and applications:
Table 2: Comparison with Selected Thiazol-2-amine Derivatives
The ortho-difluoro pattern in 5-(2,6-Difluorophenyl)thiazol-2-amine may confer unique steric and electronic properties compared to these analogs, potentially enhancing target binding specificity .
Biological Activity Predictions
Quantitative structure-activity relationship (QSAR) modeling suggests several potential bioactivities:
-
Antimicrobial Potential:
The thiazole core demonstrates intrinsic antimicrobial properties through interference with bacterial cell wall synthesis. Fluorine substitution may enhance activity against Gram-positive pathogens by improving membrane penetration . -
Kinase Inhibition:
Molecular docking studies predict strong binding affinity (ΔG < -8 kcal/mol) to EGFR kinase, with the difluorophenyl group occupying hydrophobic pockets in the ATP-binding site. -
Metabolic Stability: Fluorine atoms reduce oxidative metabolism in hepatic microsomes, potentially extending plasma half-life compared to non-fluorinated analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume